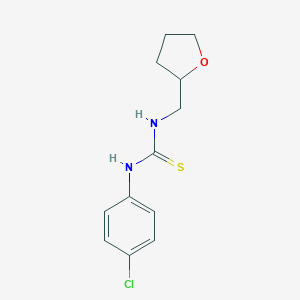![molecular formula C17H21NO3S2 B452768 ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B452768.png)
ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its two thiophene rings, each substituted with various functional groups, making it a molecule of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur with carbonyl compounds under specific conditions.
For this compound, a possible synthetic route could involve:
Formation of the 4,5-dimethylthiophene-3-carbonyl chloride: This can be achieved by reacting 4,5-dimethylthiophene with thionyl chloride.
Coupling with 5-propylthiophene-3-carboxylate: The carbonyl chloride is then reacted with ethyl 5-propylthiophene-3-carboxylate in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other electrophiles onto the thiophene rings.
科学的研究の応用
Ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or modulating signaling pathways .
類似化合物との比較
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene rings, which can impart distinct chemical and biological properties. Its dual thiophene structure with varied functional groups makes it a versatile compound for various applications.
特性
分子式 |
C17H21NO3S2 |
|---|---|
分子量 |
351.5g/mol |
IUPAC名 |
ethyl 2-[(4,5-dimethylthiophene-3-carbonyl)amino]-5-propylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H21NO3S2/c1-5-7-12-8-13(17(20)21-6-2)16(23-12)18-15(19)14-9-22-11(4)10(14)3/h8-9H,5-7H2,1-4H3,(H,18,19) |
InChIキー |
FZBQINNZQSKOKN-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CSC(=C2C)C)C(=O)OCC |
正規SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CSC(=C2C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-[(2-methoxyanilino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B452685.png)
![Propyl 4-(4-isobutylphenyl)-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B452686.png)
![Isopropyl 2-[(3-fluorobenzoyl)amino]-5-[(2-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B452688.png)
![Propyl 4-(3,4-dichlorophenyl)-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452689.png)
![Isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B452690.png)
![Propyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-(4-butylphenyl)-3-thiophenecarboxylate](/img/structure/B452693.png)
![Methyl 4-(4-isopropylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452694.png)
![3-({[4-(4-Cyclohexylphenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452695.png)
![Methyl 2-[(4-tert-butylbenzoyl)amino]-5-[(2-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B452697.png)

![Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B452702.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B452704.png)
![Isopropyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452706.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B452707.png)
